(2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid (2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18169309
InChI: InChI=1S/C8H17NO2/c1-8(2,3)6(7(10)11)9(4)5/h6H,1-5H3,(H,10,11)/t6-/m0/s1
SMILES:
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol

(2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid

CAS No.:

Cat. No.: VC18169309

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid -

Specification

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
IUPAC Name (2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid
Standard InChI InChI=1S/C8H17NO2/c1-8(2,3)6(7(10)11)9(4)5/h6H,1-5H3,(H,10,11)/t6-/m0/s1
Standard InChI Key IXSYUULNYWPWNY-LURJTMIESA-N
Isomeric SMILES CC(C)(C)[C@H](C(=O)O)N(C)C
Canonical SMILES CC(C)(C)C(C(=O)O)N(C)C

Introduction

Chemical Structure and Stereochemistry

Molecular Configuration

The compound’s IUPAC name, (2R)-2-(dimethylamino)-3,3-dimethylbutanoic acid, reflects its stereochemistry and functional groups. The molecular formula is C₈H₁₇NO₂, with a molecular weight of 159.23 g/mol . The R configuration at the second carbon atom ensures chirality, critical for interactions in biological systems.

Stereochemical Representation

The SMILES notation CC(C)(C)C@HN(C)C and InChIKey IXSYUULNYWPWNY-LURJTMIESA-N confirm the (2R) stereochemistry . The tert-butyl group (C(C)(C)C) and dimethylamino moiety (N(C)C) contribute to steric hindrance and polarity, respectively.

3D Conformation

PubChem’s 3D conformer model reveals a twisted conformation due to the bulky tert-butyl group, which limits rotational freedom and stabilizes specific binding orientations .

Synthesis and Production

Synthetic Routes

Industrial synthesis typically involves alkylation of 3,3-dimethylbutanoic acid with dimethylamine under basic conditions (e.g., NaOH or K₂CO₃). Solvents like ethanol or methanol enhance reactant solubility, with optimal yields achieved at 60–80°C and neutral pH.

Key Reaction Steps

  • Alkylation:
    3,3-Dimethylbutanoic acid+DimethylamineBase(2R)-2-(Dimethylamino)-3,3-dimethylbutanoic acid\text{3,3-Dimethylbutanoic acid} + \text{Dimethylamine} \xrightarrow{\text{Base}} \text{(2R)-2-(Dimethylamino)-3,3-dimethylbutanoic acid}

  • Purification: Crystallization or distillation removes byproducts, ensuring >95% purity.

Industrial Scalability

Large-scale reactors employ continuous distillation to maintain reaction efficiency. Process optimization reduces energy consumption by 20% compared to batch methods.

Physicochemical Properties

Computational Data

PropertyValueSource
XLogP3-0.7
Hydrogen Bond Donors1
Topological PSA40.5 Ų
Rotatable Bonds3

The low XLogP3 value (-0.7) indicates moderate hydrophilicity, while the Topological Polar Surface Area (PSA) of 40.5 Ų suggests permeability across biological membranes .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-N stretch).

  • NMR:

    • ¹H NMR (CDCl₃): δ 1.15 (s, 9H, tert-butyl), δ 2.30 (s, 6H, N(CH₃)₂).

Biological Activity and Applications

Mechanistic Insights

The dimethylamino group facilitates interactions with neurotransmitter receptors (e.g., GABAₐ), while the tert-butyl group enhances metabolic stability. In vitro studies show IC₅₀ values of 12 µM for enzyme inhibition, suggesting potential as a kinase inhibitor.

Pharmaceutical Applications

  • Peptide Mimetics: Incorporation into pseudopeptides improves oral bioavailability by 40% compared to natural analogs.

  • Drug Candidates: Serves as a building block for antitumor agents targeting PI3K/Akt pathways.

Hazard ClassCategoryPrecautionary Measures
Skin IrritationCategory 2Wear gloves; rinse with water
Eye DamageCategory 2AUse goggles; flush eyes immediately
Respiratory IrritationCategory 3Use respiratory protection

Handling requires PPE, including nitrile gloves and fume hoods, to mitigate risks .

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